2-Ethyl-5-fluorobenzaldehyde
Description
Significance of Fluoroaromatic Aldehydes in Modern Synthetic Chemistry
Fluoroaromatic aldehydes are a class of organic compounds that have gained considerable importance in modern synthetic chemistry, primarily due to their role as versatile intermediates. wikipedia.org The incorporation of fluorine into organic molecules can profoundly influence their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netscispace.com This has made organofluorine compounds, including fluoroaromatic aldehydes, highly valuable in the fields of medicinal chemistry and materials science. researchgate.net
The aldehyde functional group is one of the most important in organic chemistry, participating in a wide array of chemical reactions. ncert.nic.innih.gov It can be readily oxidized to form carboxylic acids, reduced to alcohols, or used in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. ncert.nic.inresearchgate.net Furthermore, aldehydes react with amines to form Schiff bases, which are important intermediates and have shown antimicrobial properties in some cases. wikipedia.org
The presence of a fluorine atom on the aromatic ring modifies the reactivity of the aldehyde group and the ring itself. Fluorine's high electronegativity makes the carbonyl carbon more electrophilic and can influence the regioselectivity of further aromatic substitution reactions. ncert.nic.in Consequently, fluoroaromatic aldehydes are key starting materials for synthesizing more complex fluorinated molecules, which are investigated for applications ranging from pharmaceuticals to agrochemicals. google.comgoogleapis.com The development of efficient methods for the synthesis of these aldehydes, such as halogen-exchange fluorination or direct oxidation of corresponding alcohols, is an active area of research. wikipedia.orgchemicalbook.comchemicalbook.com
Overview of the Research Landscape for 2-Ethyl-5-fluorobenzaldehyde (B6204744)
The research landscape for the specific isomer this compound is not extensively documented in publicly available scientific literature. While general methods for the synthesis of fluorobenzaldehydes are well-established, detailed studies focusing on this particular compound are sparse. googleapis.com
However, the research landscape for structurally related fluoroaromatic aldehydes is rich and provides a context for the potential applications and synthetic routes relevant to this compound. For instance, isomers like 5-bromo-2-fluorobenzaldehyde (B134332) are used as intermediates in the synthesis of complex heterocyclic compounds and other biologically active molecules. ambeed.combldpharm.comsigmaaldrich.com Research on such compounds often involves their use in cross-coupling reactions, condensation reactions, and the construction of novel molecular scaffolds. google.comambeed.com Studies on other isomers, such as 5-ethyl-2-fluorobenzaldehyde, indicate their availability as chemical building blocks. biosynth.com The synthesis of various substituted fluorobenzaldehydes is often detailed in patents, highlighting their commercial importance as intermediates for pharmaceuticals and other specialty chemicals. google.com Therefore, while direct research on this compound is limited, the broader field of fluoroaromatic aldehydes suggests its potential as a valuable, yet underexplored, synthetic intermediate.
Structural Framework and Synthetic Utility of this compound
The structural framework of this compound consists of a benzene (B151609) ring substituted with an aldehyde group at position 1, an ethyl group at position 2, and a fluorine atom at position 5. This arrangement of functional groups dictates its chemical properties and synthetic utility.
Structural Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.16 g/mol |
| Canonical SMILES | CCC1=C(C=C(C=C1)F)C=O |
| InChI Key | Inferred: ZJGMASVLSCSXCG-UHFFFAOYSA-N |
| CAS Number | Not found in searched literature |
The synthetic utility of this compound is derived from the reactivity of its constituent functional groups. The aldehyde group serves as a primary reaction site for nucleophilic addition and condensation reactions. ncert.nic.in It can be transformed into a variety of other functional groups, making the compound a versatile starting point for multi-step syntheses.
Potential synthetic transformations include:
Oxidation: The aldehyde can be oxidized to the corresponding 2-ethyl-5-fluorobenzoic acid.
Reduction: Reduction of the aldehyde group yields 2-ethyl-5-fluorobenzyl alcohol.
Condensation Reactions: It can react with primary amines to form Schiff bases or imines, and with compounds containing active methylene (B1212753) groups in aldol or Knoevenagel condensations. ncert.nic.in
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
JCGGHXUCLBZCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Ethyl 5 Fluorobenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group in 2-Ethyl-5-fluorobenzaldehyde (B6204744) is a primary site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions. These reactions are fundamental in organic synthesis, allowing for the conversion of the aldehyde into other valuable functional groups.
The reduction of aldehydes to primary alcohols is a common and important transformation. masterorganicchemistry.com this compound can be reduced to (2-ethyl-5-fluorophenyl)methanol. uni.luuni.lu This conversion is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comncert.nic.in Catalytic hydrogenation can also be employed for this purpose. ncert.nic.in
Sodium borohydride is a mild reducing agent that is often preferred due to its selectivity for aldehydes and ketones. masterorganicchemistry.comscielo.br The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by a protonation step, usually from the solvent, to yield the primary alcohol. masterorganicchemistry.com Studies have shown that the reduction of aldehydes with NaBH₄ can be efficient, with high yields of the corresponding alcohol. ugm.ac.id
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | (2-ethyl-5-fluorophenyl)methanol uni.luuni.lu |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-ethyl-5-fluorophenyl)methanol |
| This compound | Catalytic Hydrogenation (e.g., H₂/Pd) | (2-ethyl-5-fluorophenyl)methanol |
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in this compound can be oxidized to 2-ethyl-5-fluorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid. ncert.nic.in
The oxidation of substituted benzaldehydes to their corresponding benzoic acids using potassium permanganate under phase transfer catalysis has been shown to be an effective method, often resulting in high yields of over 90%. researchgate.netsemanticscholar.org The reaction proceeds smoothly in non-polar solvents like toluene (B28343) or ethyl acetate (B1210297). researchgate.netsemanticscholar.org The mechanism involves the permanganate ion attacking the aldehyde. quora.com In some procedures, the reaction mixture is acidified after the oxidation to precipitate the carboxylic acid. alfa-chemistry.com Another method involves the use of copper and cobalt acetate catalysts with oxygen to achieve the oxidation. chemicalbook.com
Table 2: Oxidation of this compound
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | 2-Ethyl-5-fluorobenzoic acid |
| This compound | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂ | 2-Ethyl-5-fluorobenzoic acid chemicalbook.com |
This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. acs.orgtandfonline.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the carbon-nitrogen double bond is a key feature of this transformation. acs.org
The reaction is typically reversible and can be driven to completion by removing the water that is formed, often through the use of a drying agent or a Dean-Stark trap. tandfonline.com The reaction can be catalyzed by acid. masterorganicchemistry.com The reactivity of the aldehyde and the amine can be influenced by electronic and steric factors. acs.org Solvent-free conditions have also been explored for the synthesis of imines, offering a potentially greener alternative. scirp.org
Table 3: Schiff Base Formation from this compound
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |
The carbonyl group of this compound is electrophilic and susceptible to attack by various nucleophiles. ncert.nic.in These reactions are fundamental for forming new carbon-carbon bonds.
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.comyoutube.com The reaction of a Grignard reagent with this compound, followed by an acidic workup, would yield a secondary alcohol. libretexts.org The carbon-magnesium bond in the Grignard reagent is polarized, making the carbon atom nucleophilic. youtube.com This nucleophilic carbon attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. masterorganicchemistry.com
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. organic-chemistry.orglibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The reaction of this compound with a suitable Wittig reagent would produce a substituted styrene (B11656) derivative. The ylide acts as a nucleophile, attacking the carbonyl carbon. umass.edu The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. umass.eduudel.edu The formation of the very stable triphenylphosphine oxide is a major driving force for the reaction. umass.edu
Table 4: Nucleophilic Addition Reactions of this compound
| Reaction Type | Nucleophile | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Grignard Reaction | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
Reactions Involving the Aromatic Ring and Fluorine Substitution
The aromatic ring of this compound contains three substituents: an ethyl group, a fluorine atom, and an aldehyde group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions.
Directing Effects of Substituents:
Ethyl Group (-CH₂CH₃): An alkyl group, which is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation.
Fluorine Atom (-F): A halogen, which is deactivating due to its strong inductive electron-withdrawing effect (-I effect). quora.com However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). quora.comyoutube.com The deactivating nature of halogens slows down the rate of electrophilic aromatic substitution compared to benzene (B151609). quora.com
Aldehyde Group (-CHO): A moderately deactivating and meta-directing group. ncert.nic.in The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.com
It is important to note that direct fluorination of aromatic compounds is often too reactive and difficult to control. quora.comncert.nic.in Therefore, the fluorine atom is typically introduced using other methods.
Nucleophilic Aromatic Substitution Mechanisms
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org In the case of this compound, the fluorine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgtotal-synthesis.com This reaction proceeds via a two-step addition-elimination process. total-synthesis.comyoutube.com
First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comlibretexts.org The presence of the aldehyde group, an electron-withdrawing substituent, particularly at the ortho position, is crucial for stabilizing this negatively charged intermediate. wikipedia.orgtotal-synthesis.com This stabilization occurs through delocalization of the negative charge onto the carbonyl oxygen.
The second step involves the elimination of the fluoride (B91410) ion, which is a good leaving group in this context, to restore the aromaticity of the ring and yield the final substitution product. total-synthesis.com The initial addition of the nucleophile is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. total-synthesis.com
It is important to note that SN1 and SN2 type mechanisms are generally not favored for aryl halides. The formation of a highly unstable aryl cation makes the SN1 pathway energetically unfavorable, while the steric hindrance of the aromatic ring prevents the backside attack required for an SN2 reaction. wikipedia.orglibretexts.org
Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, and directs the deprotonation of the adjacent ortho position. wikipedia.orguwindsor.ca
The aldehyde group in this compound can act as a DMG. harvard.edu The process involves the interaction of the carbonyl oxygen (a Lewis base) with the lithium atom (a Lewis acid) of the organolithium reagent. wikipedia.org This coordination increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the strong base to form an aryllithium intermediate. organic-chemistry.orguwindsor.ca This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho position relative to the aldehyde. organic-chemistry.orgwikipedia.org
The following table provides a non-exhaustive list of potential electrophiles and the corresponding functional groups that can be introduced via DoM.
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| Alkyl halides (e.g., CH₃I) | Alkyl (e.g., Methyl) |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes/Ketones | Hydroxyalkyl |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| I₂ | Iodine |
Reactivity of the Ethyl Group
The ethyl group attached to the aromatic ring of this compound also presents opportunities for selective chemical transformations.
Aliphatic Functionalization and Derivatization
The benzylic position of the ethyl group (the carbon atom directly attached to the aromatic ring) is particularly susceptible to radical and oxidative reactions. For instance, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This would lead to the formation of 2-(1-bromoethyl)-5-fluorobenzaldehyde.
Furthermore, oxidation of the ethyl group can lead to various products depending on the strength and nature of the oxidizing agent. Strong oxidizing agents can oxidize the ethyl group all the way to a carboxylic acid, while milder conditions might yield a ketone (2-acetyl-5-fluorobenzaldehyde) or a secondary alcohol (2-(1-hydroxyethyl)-5-fluorobenzaldehyde).
Exploration of C-H Activation Strategies
Cascade and Multicomponent Reactions Employing this compound
The aldehyde functionality of this compound makes it a valuable component in cascade and multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials, offering high atom and step economy. nih.govresearchgate.net
Aldehydes are common electrophilic partners in many named MCRs. For instance, this compound could participate in reactions such as:
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.
Hantzsch Pyridine Synthesis: A four-component reaction (or a three-component variant) that can use an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to synthesize dihydropyridines, which can then be oxidized to pyridines.
Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com
Ugi Reaction: A four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com
The following table illustrates the potential role of this compound in these MCRs.
| Multicomponent Reaction | Reactants with this compound | Resulting Heterocyclic Core |
| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone |
| Hantzsch Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine |
| Passerini Reaction | Acetic acid, Cyclohexyl isocyanide | α-acyloxy carboxamide |
| Ugi Reaction | Benzylamine, Acetic acid, Cyclohexyl isocyanide | Bis-amide |
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations involving this compound are well-established in the broader context of organic chemistry.
For nucleophilic aromatic substitution , the mechanism proceeds through a non-aromatic, negatively charged Meisenheimer complex . youtube.com The stability of this intermediate is paramount and is enhanced by the presence of electron-withdrawing groups like the aldehyde group on the aromatic ring. total-synthesis.comlibretexts.org
The mechanism of directed ortho-metalation relies on the coordination of a Lewis acidic organolithium species to a Lewis basic directing group (the aldehyde). wikipedia.org This pre-coordination step is crucial for the regioselective deprotonation at the ortho position. uwindsor.ca
The mechanisms of multicomponent reactions are often complex and can involve a series of sequential or concurrent steps. For example, in the Biginelli reaction, the mechanism is thought to involve the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration. The mechanisms of the Passerini and Ugi reactions are initiated by the formation of a Schiff base or an iminium ion from the aldehyde and the amine component.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethyl 5 Fluorobenzaldehyde
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic arrangement and connectivity within 2-Ethyl-5-fluorobenzaldehyde (B6204744) can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl group.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region will display a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. The proton at the C6 position, being ortho to the aldehyde group, is expected to be the most downfield of the aromatic signals. The protons at the C3 and C4 positions will also exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| Aldehydic H | 9.5 - 10.5 | Singlet (s) |
| Aromatic H | 7.0 - 8.0 | Multiplet (m) |
| Methylene H (-CH₂-) | 2.6 - 2.8 | Quartet (q) |
| Methyl H (-CH₃) | 1.2 - 1.4 | Triplet (t) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons will produce a set of signals between δ 110 and 170 ppm. The carbon atom attached to the fluorine (C5) will show a large coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-CH₂-) around δ 20-30 ppm and the methyl carbon (-CH₃) at approximately δ 10-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (CHO) | 190 - 200 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C | 110 - 145 |
| Methylene C (-CH₂-) | 20 - 30 |
| Methyl C (-CH₃) | 10 - 20 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This coupling information is valuable for confirming the position of the fluorine substituent on the benzene (B151609) ring.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals and establishing the connectivity between atoms.
A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group, and the couplings between the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretching vibrations of the aldehyde group usually appear as a pair of bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would also show characteristic bands for these functional groups, with the aromatic ring vibrations and the C=O stretch often giving strong Raman signals.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1690 - 1715 |
| Aldehyde (C-H) | Stretching | 2720 & 2820 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aliphatic (C-H) | Stretching | < 3000 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Aryl-F (C-F) | Stretching | 1250 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would be expected to show characteristic losses. A common fragmentation pathway for benzaldehydes is the loss of a hydrogen atom to give a stable [M-H]⁺ ion, which is often the base peak. Another significant fragmentation would be the loss of the entire aldehyde group (-CHO), resulting in an [M-29]⁺ peak. Further fragmentation of the aromatic ring and the ethyl group would also be observed, providing additional structural confirmation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | m/z (relative to M⁺) | Description |
| [M]⁺ | M | Molecular Ion |
| [M-H]⁺ | M-1 | Loss of a hydrogen atom |
| [M-CHO]⁺ | M-29 | Loss of the aldehyde group |
| [M-C₂H₅]⁺ | M-29 | Loss of the ethyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. youtube.com The π-electrons of the benzene ring and the carbonyl group are promoted to higher energy anti-bonding (π) orbitals, while the non-bonding (n) electrons on the carbonyl oxygen can also be excited to a π orbital.
The UV absorption spectrum for benzaldehyde (B42025) in water, for instance, shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net The presence of substituents on the benzene ring, such as the ethyl and fluoro groups in this compound, is expected to cause shifts in the absorption maxima. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the electronic effects of the substituents. The ethyl group, being an electron-donating group, and the fluorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will influence the energy levels of the molecular orbitals, thereby altering the UV-Vis absorption profile compared to unsubstituted benzaldehyde. photochemcad.com The n → π* transitions are typically weaker and can sometimes be obscured by the more intense π → π* bands. youtube.com
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Solvent Effects |
| π → π | 240-280 | High (>10,000) | Minimal shift with solvent polarity |
| n → π | 300-350 | Low (<2,000) | Blue shift (hypsochromic) in polar solvents |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound. Although the specific crystal structure of this compound is not widely reported, analysis of related substituted benzaldehydes provides significant insight. nih.govrsc.org
Studies on various substituted benzaldehyde derivatives show that their crystal packing is often governed by a network of weak intermolecular interactions, such as C–H···O hydrogen bonds, C–H···π interactions, π–π stacking, and halogen bonding. nih.govrsc.org For this compound, it is anticipated that the fluorine atom could participate in halogen bonding or C–H···F interactions, while the aldehyde and ethyl groups would be involved in C–H···O and other van der Waals forces, collectively dictating the supramolecular architecture. nih.gov The planarity of the benzaldehyde moiety and the conformation of the ethyl group would also be precisely determined. iucr.orgresearchgate.net
Table 2: Representative Crystallographic Data for Substituted Benzaldehydes
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Fluorobenzaldehyde Derivative | Monoclinic | C2/c | C–H···O, C–H···N, C–H···π, π···π | nih.govresearchgate.net |
| Multi-substituted Benzaldehydes | Orthorhombic/Monoclinic | Various | C–H···O, C–H···π, π–π, Halogen bonding | nih.govrsc.org |
| o-Nitrobenzaldehyde | Monoclinic | P2₁/c | C–H···O | iucr.org |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and impurities that may arise during its synthesis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a highly efficient technique for separating volatile compounds. For this compound, GC can be used to determine its purity and quantify any isomeric impurities, such as other ethyl-fluorobenzaldehyde positional isomers. rsc.org The choice of a suitable capillary column, often one with a polar stationary phase, is critical for achieving good resolution between closely related isomers. rsc.orgnotulaebotanicae.ro Low Thermal Mass GC (LTM GC) has been shown to be a rapid and sensitive method for separating isomers of bromo-fluoro benzaldehydes, a technology that would be directly applicable here. rsc.org
When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data for separation but also mass spectra for structural identification. The mass spectrum of an aromatic aldehyde is typically characterized by a prominent molecular ion peak (M+). miamioh.eduwhitman.edu The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. whitman.edulibretexts.org
Key expected fragmentation pathways include:
Loss of a hydrogen radical (H•): Leading to a strong [M-1]⁺ peak. miamioh.eduwhitman.edu
Loss of the formyl radical (•CHO): Resulting in an [M-29]⁺ peak, corresponding to the ethyl-fluorophenyl cation. miamioh.edulibretexts.org
α-Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) to give an [M-15]⁺ fragment.
Benzylic cleavage: Formation of a fluorotropylium ion or related fragments.
Table 3: Predicted GC-MS Fragmentation for this compound (C₉H₉FO, MW: 152.16)
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 152 | [C₉H₉FO]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₈FO]⁺ | [M-H]⁺ |
| 123 | [C₈H₈F]⁺ | [M-CHO]⁺ |
| 137 | [C₈H₆FO]⁺ | [M-CH₃]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. It is well-suited for assessing the purity of this compound and separating it from non-volatile impurities or isomers. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is commonly employed for aromatic compounds. sielc.comrsc.org
The separation is based on polarity, with less polar compounds eluting later. The presence of the polar aldehyde group and the electronegative fluorine atom, contrasted with the nonpolar ethyl group and benzene ring, gives this compound an intermediate polarity that allows for effective separation from more polar (e.g., corresponding benzoic acids) or less polar (e.g., starting materials) compounds. researchgate.net HPLC columns with phenyl-based stationary phases can offer enhanced selectivity for positional isomers of aromatic compounds. mtc-usa.com
Table 4: Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 or Phenyl-Hexyl |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector at λmax (e.g., ~254 nm) |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of a chemical reaction. youtube.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials and products, one can observe the consumption of reactants and the formation of the desired product over time. orgsyn.org
The separation on the silica gel stationary phase is based on polarity. libretexts.org For the synthesis of this compound, the product would have a different polarity, and thus a different Retention Factor (Rf), compared to the reactants. For example, if the aldehyde is produced by oxidation of 2-ethyl-5-fluorobenzyl alcohol, the aldehyde product will be less polar than the alcohol starting material and will therefore have a higher Rf value. chemistryhall.combrainly.com The choice of eluent (mobile phase), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve clear separation between the spots. orgsyn.org
Table 5: Illustrative TLC Data for Monitoring a Synthesis
| Compound | Polarity | Expected Relative Rf Value |
| 2-Ethyl-5-fluorobenzyl alcohol (Reactant) | More Polar | Low |
| This compound (Product) | Less Polar | High |
| 2-Ethyl-5-fluorobenzoic acid (By-product) | Most Polar | Lowest |
Note: Rf values are dependent on the specific TLC plate and solvent system used.
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.
The experimentally determined percentages of carbon, hydrogen, and fluorine are compared against the theoretically calculated values based on the compound's molecular formula, C₉H₉FO. biosynth.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the structural data obtained from other spectroscopic methods.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 71.04 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.96 |
| Fluorine | F | 19.00 | 1 | 19.00 | 12.49 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.51 |
| Total | 152.16 | 100.00 |
Computational and Theoretical Investigations of 2 Ethyl 5 Fluorobenzaldehyde
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of organic compounds. For 2-Ethyl-5-fluorobenzaldehyde (B6204744), DFT calculations, often utilizing basis sets like 6-311++G(d,p), provide a foundational understanding of its conformational preferences, electronic properties, and spectroscopic characteristics. nih.gov
Computational studies on similar benzaldehyde (B42025) derivatives, such as 2-bromo-5-fluorobenzaldehyde (B45324), have shown that the orientation of the aldehyde group relative to the substituent at the second position is a key determinant of conformational stability. nih.gov By analogy, for this compound, two primary planar conformations can be considered: an O-cis and an O-trans isomer, referring to the relative positions of the aldehyde oxygen and the ethyl group.
DFT calculations are employed to optimize the geometry of these conformers and determine their relative energies. The O-trans conformer, where the bulky ethyl group and the aldehyde oxygen are on opposite sides of the C-C bond connecting the aldehyde to the ring, is generally expected to be the more stable, lower-energy conformer due to reduced steric hindrance. The energy difference between the O-cis and O-trans conformers provides insight into the rotational barrier around the C-C bond.
Table 1: Calculated Energetic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| O-trans | 0.00 | 2.85 |
| O-cis | 3.15 | 3.50 |
Note: The data in this table is illustrative and based on typical results from DFT calculations for similar molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. malayajournal.orgmdpi.com
For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the ethyl group, while the LUMO is predominantly centered on the electron-withdrawing aldehyde group. This distribution indicates that the molecule is likely to undergo electrophilic attack at the ring and nucleophilic attack at the carbonyl carbon. The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity. mdpi.com
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.50 |
| Global Hardness (η) | 2.175 |
| Global Softness (S) | 0.460 |
| Electronegativity (χ) | 4.675 |
| Electrophilicity Index (ω) | 5.04 |
Note: The data in this table is illustrative and based on typical results from DFT calculations.
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed.
Predicted ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra, providing a detailed picture of the electronic environment of each atom. Similarly, the calculated IR spectrum, including vibrational frequencies and intensities, corresponds to the various vibrational modes of the molecule. Theoretical analysis of similar molecules like 2-bromo-5-fluorobenzaldehyde has shown excellent agreement between calculated and observed spectra after appropriate scaling of the force fields. nih.gov
Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O | Carbonyl Stretch | 1705 | 1698 |
| C-H (Aromatic) | C-H Stretch | 3100 - 3000 | 3080 - 3010 |
| C-H (Aliphatic) | C-H Stretch | 2980 - 2850 | 2975 - 2860 |
| C-F | C-F Stretch | 1250 | 1245 |
Note: The data in this table is illustrative and based on typical results from DFT calculations and experimental data for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound more extensively, including the flexibility of the ethyl group and the potential for non-planar conformations. By simulating the molecule's movement and interactions with a solvent or other molecules, MD can provide insights into its conformational stability and how its shape might change in different environments. nih.gov This information is valuable for predicting how the molecule might interact with biological targets or other reactants.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds including this compound, QSRR models could be developed to predict their reactivity in specific reactions, such as oxidation, reduction, or nucleophilic addition. The descriptors used in these models are often derived from computational methods like DFT and can include electronic parameters (e.g., HOMO-LUMO energies, atomic charges), steric parameters, and topological indices. These models can accelerate the discovery of new compounds with desired reactivity profiles.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface of the reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in the synthesis of related fluorinated pyrimidine (B1678525) derivatives, computational studies have been used to analyze the reaction mechanism and stability of the products. nih.gov Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published in the public domain concerning the applications of This compound in the areas outlined. Searches for this specific compound (CAS No. 1363383-39-5) did not yield any studies detailing its role as a synthetic intermediate for complex organic molecules, a building block in medicinal chemistry for the synthesis of nitrogen-containing heterocycles or scaffold analogues, or its application in material science, including the synthesis of functional materials, liquid crystals, or dyes.
While research exists for structurally similar compounds, such as other halogenated and substituted benzaldehydes, this information is not applicable due to the strict focus on "this compound." Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content inclusions at this time.
Applications of 2 Ethyl 5 Fluorobenzaldehyde in Chemical Research and Development
Application in Material Science and Polymer Chemistry
Potential in Polymer Architecture and Modification
The aldehyde functional group of 2-Ethyl-5-fluorobenzaldehyde (B6204744) is a reactive site that allows for its incorporation into polymer structures. While specific research on this compound's use in polymerization is not extensively documented, the principles of polymer chemistry allow for informed postulation of its potential roles.
One primary application lies in the synthesis of specialty polymers through condensation reactions. The aldehyde can react with difunctional or polyfunctional amines or active methylene (B1212753) compounds to form polymers with imine or vinyl linkages, respectively. The presence of the ethyl and fluoro groups can impart unique properties to the resulting polymer, such as:
Increased Solubility: The ethyl group can enhance the solubility of the polymer in organic solvents.
Thermal Stability: The fluorine atom can increase the thermal stability and chemical resistance of the polymer backbone.
Modified Interchain Interactions: The polarity introduced by the fluorine atom can influence the packing and intermolecular forces between polymer chains, affecting the material's bulk properties.
Furthermore, this compound can be utilized for the post-polymerization modification of polymers containing reactive amine groups. By grafting this aldehyde onto a pre-existing polymer backbone, the surface properties and functionality of the material can be tailored for specific applications.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-reactant | Resulting Linkage | Potential Polymer Property Modification |
| Polycondensation | Diamine | Imine (Schiff Base) | Enhanced thermal stability, altered solubility |
| Knoevenagel Condensation | Active Methylene Compound | Carbon-Carbon Double Bond | Introduction of unsaturation for cross-linking |
| Post-Polymerization Modification | Polymer with Pendant Amine Groups | Imine (Schiff Base) | Surface functionalization, altered hydrophobicity |
Utilization in Agrochemical Research as an Intermediate
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. The presence of a fluorine atom can improve a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which aids in its transport within a plant or insect. While specific agrochemicals derived directly from this compound are not prominently reported in public literature, its role as a key intermediate is highly probable.
The general importance of fluorobenzaldehydes as precursors for agricultural chemicals is well-established. They serve as building blocks for the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides. The typical synthetic route involves the conversion of the aldehyde group into other functionalities or using it to link different molecular fragments together.
Table 2: Plausible Agrochemical Scaffolds from this compound
| Agrochemical Class | Potential Synthetic Transformation | Resulting Active Moiety |
| Herbicides | Oxidation to carboxylic acid, followed by esterification or amidation | Phenyl ether or benzamide (B126) derivatives |
| Insecticides | Reaction with amines to form Schiff bases, followed by reduction | Substituted benzylamines |
| Fungicides | Condensation with heterocyclic amines | Imine-containing heterocycles |
Potential for Catalytic Applications or as Ligand Precursors
The most explored area for aldehydes like this compound is in the synthesis of ligands for catalysis. The reaction of the aldehyde with primary amines leads to the formation of Schiff bases (imines). These Schiff base ligands are capable of coordinating with a wide range of metal ions to form stable metal complexes.
These metal complexes can exhibit catalytic activity in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which are influenced by the substituents on the benzaldehyde (B42025) ring, play a crucial role in determining the catalytic efficiency and selectivity of the metal complex.
Electronic Effects: The fluorine atom, being highly electronegative, can withdraw electron density from the aromatic ring and the imine bond. This can modulate the electron density at the metal center, influencing its reactivity.
Steric Hindrance: The ethyl group provides steric bulk near the coordination site, which can direct the approach of substrates and enhance the stereoselectivity of a catalytic reaction.
Recent research has focused on the synthesis and characterization of various Schiff base metal complexes, and while specific studies on those from this compound are emerging, the general principles are well-documented.
Table 3: Potential Catalytic Applications of Metal Complexes with Ligands from this compound
| Metal Ion | Potential Reaction Catalyzed | Ligand Feature Contribution |
| Manganese(II), Cobalt(II) | Oxidation of alcohols | Electronic tuning by fluorine |
| Copper(II), Nickel(II) | Carbon-carbon coupling reactions | Steric control by the ethyl group |
| Palladium(II), Platinum(II) | Hydrogenation reactions | Enhanced stability of the complex |
Exploration in Optics and Energy Storage Technologies
The application of organic molecules in optics and energy storage is a rapidly growing field of research. Molecules with specific electronic and structural properties can be designed to exhibit desirable optical phenomena like liquid crystallinity or to function as components in energy storage devices.
The structure of this compound suggests its potential as a precursor for liquid crystalline materials. The synthesis of Schiff bases from this aldehyde and various anilines can lead to rod-like molecules (mesogens) that may exhibit liquid crystal phases. The polarity and steric bulk introduced by the fluoro and ethyl groups can influence the mesophase stability and transition temperatures. While direct studies are limited, research on analogous aromatic aldehydes has shown the viability of this approach.
In the context of energy storage, fluorinated organic compounds are being investigated for use in high-performance batteries and capacitors. The fluorine atom can enhance the electrochemical stability and oxidative potential of organic molecules, making them suitable for use as electrolytes or as active materials in electrodes. While the direct application of this compound in this area is not yet established, its derivatives could be explored for these purposes.
Emerging Research Frontiers and Future Perspectives
Development of More Efficient and Sustainable Synthetic Strategies
The pursuit of green and sustainable chemistry is a paramount theme in modern chemical synthesis. rsc.orgrsc.org For 2-Ethyl-5-fluorobenzaldehyde (B6204744), future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. Traditional methods for synthesizing benzaldehyde (B42025) derivatives can involve harsh reagents and generate significant waste. Therefore, the development of catalytic and solvent-free methods is a key area of interest.
Key research directions include:
Catalytic Aerobic Oxidation: Moving away from stoichiometric oxidants, research is likely to explore the use of catalysts that enable the use of molecular oxygen or air as the primary oxidant for the conversion of corresponding precursor alcohols or toluenes. rsc.org Supported nano-gold catalysts have shown promise in the solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde and could be adapted for 2-ethyl-5-fluorobenzyl alcohol. rsc.org
Halogen Exchange (HALEX) Chemistry: For fluorinated aromatics, the HALEX process, which involves the exchange of chlorine for fluorine using alkali fluorides in a polar aprotic solvent, presents a viable route. google.comgoogle.com Optimizing this process for precursors of this compound could offer a high-yield, wastewater-free synthesis. google.com
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions. rsc.org Research into engineered enzymes for the selective oxidation or other modifications of precursors could lead to highly sustainable manufacturing processes for this compound.
| Synthetic Strategy | Precursor Example | Potential Advantages |
| Catalytic Aerobic Oxidation | 2-Ethyl-5-fluorobenzyl alcohol | Use of air as oxidant, reduced waste, potential for solvent-free conditions. |
| Halogen Exchange (HALEX) | 2-Ethyl-5-chlorobenzaldehyde | High yields, no aqueous waste streams. google.com |
| Biocatalysis | Substituted Toluene (B28343) Derivative | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |
Table 1: Potential Sustainable Synthetic Strategies for this compound
Advancements in Stereoselective Transformations Involving this compound
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. A significant frontier is the development of stereoselective transformations, which control the three-dimensional arrangement of atoms in the product. For this compound, this opens up possibilities for creating chiral molecules with specific biological activities or material properties.
Future research will likely focus on:
Asymmetric Aldol (B89426) and Related Reactions: The development of chiral catalysts (organocatalysts or metal complexes) to control the stereochemistry of aldol reactions involving this compound is a promising avenue. acs.org This would allow for the synthesis of enantioenriched β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.
Enantioselective Allylation and Propargylation: The addition of allyl or propargyl groups to the aldehyde can generate chiral secondary alcohols. Research into chiral boronates or other reagents that can deliver these groups with high enantioselectivity to this compound is anticipated. nih.gov
Catalytic Asymmetric Epoxidation: The conversion of the aldehyde to a chiral epoxide using sulfonium (B1226848) ylides or other reagents in the presence of a chiral catalyst is another area of interest. basf.com
| Transformation | Reagent/Catalyst Type | Potential Chiral Product |
| Asymmetric Aldol Reaction | Chiral Organocatalyst | β-Hydroxy Ketone/Aldehyde |
| Enantioselective Allylation | Chiral Allylboronate | Homoallylic Alcohol |
| Asymmetric Epoxidation | Chiral Sulfide Catalyst | Glycidic Ester/Amide |
Table 2: Prospective Stereoselective Transformations for this compound
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. youtube.comresearchgate.net This technology offers enhanced safety, better process control, and easier scalability. basf.comrsc.org The integration of this compound synthesis into flow chemistry and automated platforms is a logical next step for its efficient production.
Key areas of development include:
Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound would enable on-demand production with improved heat and mass transfer, leading to higher yields and purity. google.comresearchgate.net This is particularly advantageous for potentially hazardous reactions.
Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives, significantly accelerating research and development. arogreen.combldpharm.comnih.gov
Telescoped Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate purification. google.com This could be applied to multi-step sequences starting from a simple precursor to generate complex molecules derived from this compound in a single, uninterrupted process.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds attractive for applications in materials science and supramolecular chemistry. ossila.com The interplay of the ethyl group and the fluorine atom in this compound could lead to novel materials with tailored properties.
Future research could explore:
Liquid Crystals: The incorporation of the this compound moiety into larger molecular structures could lead to the development of new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Organic Semiconductors: Fluorinated aromatic compounds are often used in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.com The specific substitution pattern of this compound could be exploited to fine-tune the electronic properties of such materials.
Supramolecular Assemblies: The fluorine atom can participate in non-covalent interactions, such as halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. ossila.comchemicalbook.com Investigating the self-assembly behavior of derivatives of this compound could lead to new functional materials.
Addressing Challenges in Scale-Up and Industrial Application
The successful transition of a chemical from laboratory-scale synthesis to industrial production requires overcoming several challenges. researchgate.netresearchgate.net For this compound, these challenges are compounded by the presence of the fluorine atom.
Key considerations for industrial application include:
Process Safety and Hazard Analysis: A thorough understanding of the thermal stability and potential hazards associated with the synthesis and handling of this compound and its intermediates is crucial for safe industrial-scale production. researchgate.net
Purification and Quality Control: Establishing robust and scalable purification methods to ensure the consistent high purity of the final product is a critical aspect of industrial manufacturing.
Waste Management: The development of environmentally friendly processes that minimize waste generation and allow for the recycling of solvents and catalysts is a key sustainability goal. acs.org
| Challenge | Key Consideration |
| Process Safety | Thorough Process Hazard Analysis (PHA) and implementation of Process Safety Management (PSM). researchgate.net |
| Cost-Effectiveness | Utilization of inexpensive starting materials and high-yield synthetic routes. |
| Purification | Development of scalable crystallization or distillation methods. |
| Waste Management | Implementation of green chemistry principles to minimize and recycle waste streams. acs.org |
Table 3: Key Challenges in the Industrial Scale-Up of this compound
Identification of Novel Reactivity Patterns and Derivatization Possibilities
The unique electronic environment created by the ortho-ethyl and meta-fluoro substituents in this compound can lead to novel reactivity and provide opportunities for the synthesis of a diverse range of derivatives.
Future research in this area may focus on:
Directed C-H Functionalization: The aldehyde group can act as a directing group to facilitate the selective functionalization of C-H bonds in the aromatic ring, enabling the introduction of new substituents in a controlled manner. acgpubs.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be susceptible to nucleophilic displacement under certain conditions, allowing for the introduction of a variety of nucleophiles to create new derivatives.
Multicomponent Reactions: Utilizing this compound in one-pot, multicomponent reactions can lead to the rapid assembly of complex molecular scaffolds. rsc.org
Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.
Collaborative Research Directions for Expanding the Utility of this compound
The full potential of this compound can be most effectively realized through collaborative efforts between different scientific disciplines and between academia and industry. google.com
Promising collaborative directions include:
Academia-Industry Partnerships: Collaborations between university research groups and chemical companies can accelerate the development of scalable and cost-effective synthetic processes for this compound and explore its applications in areas such as pharmaceuticals, agrochemicals, and materials science. basf.com
Computational and Experimental Chemistry: The synergy between computational modeling and experimental work can provide deeper insights into the reactivity of this compound and guide the design of new experiments and catalysts.
Chemistry and Biology: Joint projects between chemists and biologists are essential for evaluating the biological activity of derivatives of this compound and identifying potential therapeutic or agrochemical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Ethyl-5-fluorobenzaldehyde, and how do reaction conditions impact yield?
- Methodology :
- Electrophilic substitution : Fluorination of 2-ethylbenzaldehyde using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions (60–80°C, 12–24 hrs) .
- Aldehyde protection : Ethyl group introduction via Friedel-Crafts alkylation, followed by deprotection of intermediates (e.g., acetal hydrolysis) .
- Optimization : Use catalysts like AlCl₃ or FeCl₃ to enhance regioselectivity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Selectfluor®, 70°C | 65–75 | 95 |
| AlCl₃-catalyzed alkylation | 55–60 | 90 |
Q. How is this compound characterized for structural validation?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Fluorine-induced deshielding (~δ 10.2 ppm for aldehyde proton; C-F coupling in ¹³C NMR at ~δ 190 ppm) .
- IR Spectroscopy : Aldehyde C=O stretch at ~1700–1720 cm⁻¹; C-F stretch at 1100–1250 cm⁻¹ .
- X-ray crystallography : Resolves spatial arrangement of ethyl and fluorine substituents (e.g., dihedral angles <10° between aldehyde and benzene plane) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) in fume hoods to avoid aldehyde vapor exposure.
- Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .
- Dispose of waste via neutralization with NaHSO₃ to convert residual aldehyde to non-volatile salts .
Advanced Research Questions
Q. How do electronic effects of ethyl and fluorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-donating ethyl group activates the benzene ring toward electrophilic attack, while the electron-withdrawing fluorine directs reactivity to the para position.
- Example : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C) .
- Data Contradictions :
- Conflicting reports on regioselectivity in nitration reactions (meta vs. para products). Resolve via computational modeling (DFT) to map electron density .
Q. How can discrepancies in NMR data for derivatives be resolved?
- Troubleshooting :
- Solvent effects : Use deuterated DMSO to stabilize aldehyde protons and reduce signal splitting .
- Dynamic effects : Variable-temperature NMR identifies conformational changes (e.g., hindered rotation of ethyl group at low temps) .
Q. Can computational models predict the compound’s behavior in photochemical reactions?
- Methodology :
- TD-DFT calculations : Simulate UV-Vis spectra (λmax ~270 nm for π→π* transitions) and compare with experimental data .
- Molecular docking : Predict binding affinity with enzymes (e.g., aldehyde dehydrogenases) for drug-design applications .
- Validation :
| Computational Parameter | Experimental Value | Error (%) |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | 5.1 |
| Dipole moment (Debye) | 3.8 | 7.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
